An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) and its Isomeric Analogue, 2,4-Dinitrophenol
An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) and its Isomeric Analogue, 2,4-Dinitrophenol
Disclaimer: Scientific data specifically for 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) is limited in publicly accessible literature. This guide provides the available information for this specific compound and leverages the extensive data on its close structural analogue, 2,4-dinitrophenol (2,4-DNP), to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. The properties and biological activities of 2,4-DNP are presented as a predictive and comparative framework, but it is crucial to note that they may not be fully representative of 3,6-Dimethyl-2,4-dinitrophenol.
Introduction to 3,6-Dimethyl-2,4-dinitrophenol
3,6-Dimethyl-2,4-dinitrophenol is a substituted dinitrophenol. While specific applications and extensive research on this particular isomer are not widely documented, its structural similarity to the well-studied 2,4-dinitrophenol suggests potential for similar chemical and biological properties, primarily related to the uncoupling of oxidative phosphorylation.
Physicochemical Properties of 3,6-Dimethyl-2,4-dinitrophenol
Limited direct experimental data for 3,6-Dimethyl-2,4-dinitrophenol is available. The following table summarizes the basic computed properties.
| Property | Value | Source |
| CAS Number | 15968-56-6 | - |
| Molecular Formula | C₈H₈N₂O₅ | - |
| Molecular Weight | 212.16 g/mol | - |
| Appearance | Powder or liquid | [1] |
| Purity | >97% | [1][2] |
| Storage | Store in a tightly closed container | [1] |
A Comprehensive Profile of 2,4-Dinitrophenol (CAS 51-28-5) as a Model Compound
Due to the scarcity of data on 3,6-Dimethyl-2,4-dinitrophenol, this section provides an in-depth analysis of 2,4-dinitrophenol (2,4-DNP). This information is intended to serve as a valuable reference for predicting the behavior and potential applications of its dimethylated analogue.
Physicochemical Properties of 2,4-Dinitrophenol
2,4-DNP is a yellow crystalline solid.[3] It is slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[3][4]
| Property | Value |
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol |
| Melting Point | 115.5 °C |
| Density | 1.68 g/cm³ |
| pKa | 4.09 |
| log P | 1.67 |
| Water Solubility | 2790 mg/L at 20 °C |
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of 2,4-DNP is the uncoupling of mitochondrial oxidative phosphorylation.[5]
2,4-DNP acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[6] This dissipates the proton motive force that is essential for ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[6] This leads to an increase in metabolic rate and body temperature.[1]
Recent studies have shown that at low concentrations, 2,4-DNP can activate adaptive cellular stress-response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB).[7] This has led to investigations into its potential neuroprotective effects.[8]
Toxicology
2,4-DNP is highly toxic, and its use as a weight-loss drug in the 1930s was discontinued due to severe adverse effects, including fatalities.[1] Acute exposure can cause nausea, vomiting, sweating, dizziness, and headaches.[9] Chronic exposure has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[9]
| Toxicity Metric | Value | Species | Route |
| LD₅₀ | 30 mg/kg | Rat | Oral |
| Lowest Published Lethal Dose | 4.3 mg/kg | Human | Oral |
Synthesis
A common method for the synthesis of 2,4-dinitrophenol is the nitration of phenol.[2][4] This method could likely be adapted for the synthesis of 3,6-Dimethyl-2,4-dinitrophenol by starting with 2,5-dimethylphenol.
Experimental Protocols
Hypothetical Synthesis of 3,6-Dimethyl-2,4-dinitrophenol
This protocol is a hypothetical adaptation based on the synthesis of 2,4-dinitrophenol from phenol.[2]
Materials:
-
2,5-Dimethylphenol
-
Concentrated Nitric Acid (65%)
-
Ethanol (95.3%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
-
Beaker
-
Deionized water
Procedure:
-
In a round-bottom flask, combine a 2.5 g portion of 2,5-dimethylphenol with an aqueous-ethanolic solution of nitric acid, prepared by carefully adding 12.5 mL of concentrated nitric acid to 50 mL of ethanol with vigorous stirring.
-
Heat the reaction mixture under reflux for 1-2 hours with continuous stirring.
-
After the reflux period, remove the heating and allow the mixture to cool to room temperature.
-
Set up a vacuum distillation apparatus and distill off approximately 50 mL of the liquid.
-
Transfer the residue to a beaker and allow it to crystallize. The product should appear as yellow crystals.
-
Wash the crystals with cold deionized water and dry them in a vacuum desiccator.
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines a general procedure for assessing the effect of a compound like 2,4-DNP on mitochondrial respiration in cultured cells.[7][10]
Materials:
-
Cultured cells (e.g., HepG2, primary neurons)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
2,4-Dinitrophenol (or other uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Plating: Seed the cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere and grow overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer with the XF Calibrant overnight. Load the injection ports of the sensor cartridge with oligomycin, 2,4-DNP, and rotenone/antimycin A.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequential Injections and Measurements:
-
Inject oligomycin to inhibit ATP synthase, and measure the resulting OCR. This reflects the proton leak.
-
Inject 2,4-DNP to uncouple the mitochondria and induce maximal respiration. Measure the maximal OCR.
-
Inject rotenone and antimycin A to inhibit the electron transport chain, and measure the non-mitochondrial OCR.
-
-
Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
While specific experimental data for 3,6-Dimethyl-2,4-dinitrophenol is not abundant, its structural relationship to 2,4-dinitrophenol provides a strong basis for predicting its chemical and biological properties. Researchers and drug development professionals interested in this compound are encouraged to use the extensive knowledge of 2,4-DNP as a guide for their investigations, particularly in the context of mitochondrial uncoupling and its downstream cellular effects. Further experimental characterization of 3,6-Dimethyl-2,4-dinitrophenol is warranted to fully elucidate its unique properties and potential applications.
References
- 1. agilent.com [agilent.com]
- 2. Sciencemadness Discussion Board - Facile, Efficient nitration of Phenol to 2,4-dinitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN104086434A - Method for preparing 2,4-dinitrophenol from phenol by nitration - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 7. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. CN103787889A - Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration - Google Patents [patents.google.com]
- 10. content.protocols.io [content.protocols.io]
